molecular formula C11H17N3O B3018018 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)ethanone CAS No. 1286698-27-8

1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)ethanone

Cat. No. B3018018
CAS RN: 1286698-27-8
M. Wt: 207.277
InChI Key: VPZZEJKKXSCYDQ-UHFFFAOYSA-N
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Description

“1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)ethanone” is a chemical compound that has not been extensively studied. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrazole derivatives are known to exhibit a broad range of chemical and biological properties .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound’s structural features make it a promising candidate for drug design. Researchers have investigated its potential as an antiparasitic agent, particularly against Leishmania parasites . Additionally, molecular simulation studies have highlighted its favorable binding pattern in the active site of LmPTR1, an enzyme associated with Leishmania . Further exploration of its pharmacological properties could lead to novel therapeutic agents.

Coordination Chemistry and Ligand Design

Tris(pyrazolyl)methane (Tpm) ligands, including our compound, play a crucial role in coordination chemistry. These ligands exhibit versatile binding capabilities with transition metal complexes . For instance, TpRh(CO)2 (where Tp = HB-Pz3*, Pz* = 3,5-dimethylpyrazolyl) has been employed to activate C-H bonds . Investigating the coordination behavior of our compound with various metals could yield valuable insights for catalysis and materials science.

Crystallography and Polymorphism Studies

Single crystals of 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)ethanone have been grown, revealing two distinct polymorphs . Crystallographic analysis provides essential information about molecular packing, intermolecular interactions, and crystal structures. Researchers explore these polymorphs to understand their stability, solubility, and potential applications in materials science.

Organic Synthesis and C–F Activation

The compound’s synthesis involves a C–F activation strategy, utilizing 4-(trifluoromethyl)aniline, 4-methylpyrazole, and KOH in dimethylsulfoxide (DMSO) . Investigating such activation pathways contributes to the development of efficient synthetic methods and expands our toolbox for organic transformations.

Antibacterial and Antiviral Activities

Sulfonamide-containing compounds, like our compound, have demonstrated antibacterial and antiviral properties . Researchers have explored their potential against various pathogens, including HIV . Investigating the mechanism of action and optimizing their activity could lead to new antimicrobial agents.

Materials Science and Molecular Design

Understanding the electronic and structural properties of our compound is essential for materials science. Density functional theory (DFT) calculations have revealed its energetics and similarity to the unmethylated analog . Researchers can leverage this knowledge to design functional materials, such as sensors, catalysts, or molecular switches.

Garrison, B. B., Duhamel, J. E., Antoine, N., Symes, S. J. K., Grice, K. A., McMillen, C. D., & Pienkos, J. A. (2024). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Molbank, 2024(2), M1823. Read more Molecular simulation study. Synthesis, antileishmanial, antimalarial evaluation and molecular simulation study of 1,3,4-thiadiazole derivatives. (2024). Read more Sulfonamide derivatives. Molecules, 17(11), 12961. (2012). Read more

properties

IUPAC Name

1-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-10(15)13-7-3-11(4-8-13)9-14-6-2-5-12-14/h2,5-6,11H,3-4,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZZEJKKXSCYDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)CN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)ethanone

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